molecular formula C12H16INO B1650133 4-[(4-Iodophenyl)methoxy]piperidine CAS No. 1121594-93-1

4-[(4-Iodophenyl)methoxy]piperidine

Cat. No.: B1650133
CAS No.: 1121594-93-1
M. Wt: 317.17
InChI Key: HGGUIGABMNLJTI-UHFFFAOYSA-N
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Description

4-[(4-Iodophenyl)methoxy]piperidine is a piperidine derivative characterized by a substituted phenyl group at the 4-position of the piperidine ring, where the phenyl ring is further modified with an iodine atom at the para position. This structural motif is significant in medicinal chemistry, particularly in the development of ligands targeting neurotransmitter transporters, such as dopamine (DAT) and serotonin (SERT) transporters. The iodine atom enhances molecular weight and lipophilicity, making it a candidate for radiopharmaceutical applications, including positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging .

Properties

CAS No.

1121594-93-1

Molecular Formula

C12H16INO

Molecular Weight

317.17

IUPAC Name

4-[(4-iodophenyl)methoxy]piperidine

InChI

InChI=1S/C12H16INO/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2

InChI Key

HGGUIGABMNLJTI-UHFFFAOYSA-N

SMILES

C1CNCCC1OCC2=CC=C(C=C2)I

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural variations among piperidine derivatives include substituents on the phenyl ring (e.g., iodine, fluorine, methoxy) and modifications to the piperidine backbone (e.g., alkyl chains, additional aromatic groups). Below is a comparative analysis:

Compound Name Structural Features Key Applications/Activity Reference(s)
4-[(4-Iodophenyl)methoxy]piperidine Piperidine with 4-iodophenylmethoxy group Potential radiopharmaceutical imaging (inferred from structural analogs)
β-CIT 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine Dopamine transporter imaging in Parkinson’s disease; Phase II clinical trials completed
4-(4-Methoxyphenyl)piperidine HCl Piperidine with 4-methoxyphenyl group Intermediate in synthesis of bioactive molecules; irritant class
4-[(3-Fluorophenyl)methoxy]piperidine HCl Piperidine with 3-fluorophenylmethoxy group Structural analog for serotonin transporter modulation

Physicochemical Properties

Property This compound β-CIT 4-(4-Methoxyphenyl)piperidine HCl
Molecular Weight ~333.2 g/mol (estimated) 526.4 g/mol 191.27 g/mol
Lipophilicity (LogP) High (due to iodine) Very high (fluorophenyl groups) Moderate (methoxy group)
Solubility Low in water; HCl salt improves Ethanol-soluble for radiopharmacy Soluble in polar aprotic solvents

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